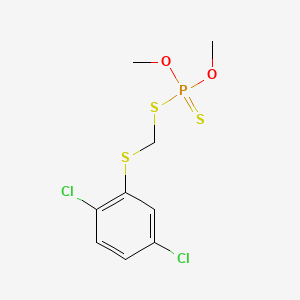
Methyl phenkapton
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phenkapton, also known by its IUPAC name S-{[(2,6-Dichlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorodithioate, is an organophosphorus compound. It is highly toxic and primarily used as an acaricide and insecticide . The compound has a chemical formula of C9H11Cl2O2PS3 and a molar mass of 349.24 g·mol−1 .
Preparation Methods
The synthetic route typically involves the reaction of 2,6-dichlorothiophenol with formaldehyde and dimethyl phosphorodithioate under controlled conditions . Industrial production methods often involve large-scale chemical reactors where these reactions are carried out under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl phenkapton undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the sulfur or phosphorus groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
Methyl phenkapton has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Research on its effects on various biological systems helps in understanding the toxicity mechanisms of organophosphorus compounds.
Medicine: Studies on its interaction with acetylcholinesterase provide insights into the development of antidotes for organophosphorus poisoning.
Industry: It is used in the development of new pesticides and insecticides.
Mechanism of Action
Methyl phenkapton exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system . The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly.
Comparison with Similar Compounds
Methyl phenkapton is similar to other organophosphorus compounds like methyl parathion and parathion. it is unique due to its specific chemical structure, which includes the dichlorophenyl and dimethyl phosphorodithioate groups . This structure gives it distinct chemical and biological properties compared to other organophosphorus compounds.
Similar compounds include:
Methyl parathion: Another organophosphorus insecticide with a similar mechanism of action.
Parathion: A widely used organophosphorus pesticide with similar toxicological properties.
Properties
CAS No. |
3735-23-7 |
|---|---|
Molecular Formula |
C9H11Cl2O2PS3 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H11Cl2O2PS3/c1-12-14(15,13-2)17-6-16-9-5-7(10)3-4-8(9)11/h3-5H,6H2,1-2H3 |
InChI Key |
IHCHKPCNDMQWGF-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |
physical_description |
Methyl phenkapton is a liquid. Used as an acaricide, insecticide. Not registered as a pesticide in the U.S. (EPA, 1998) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


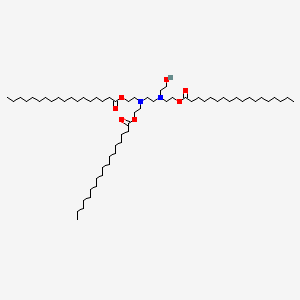

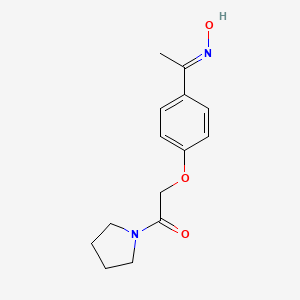
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
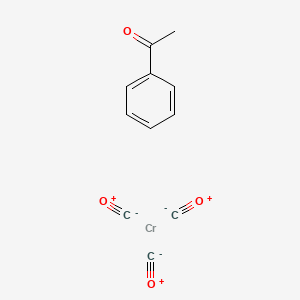
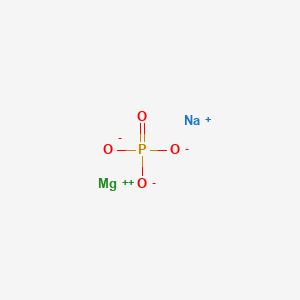
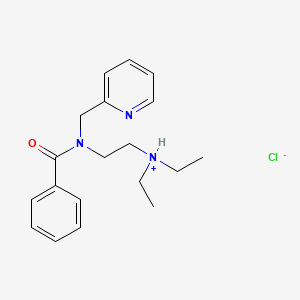

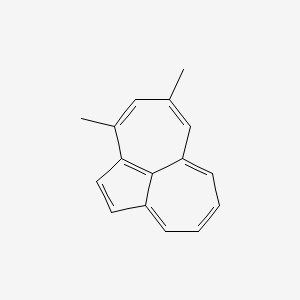
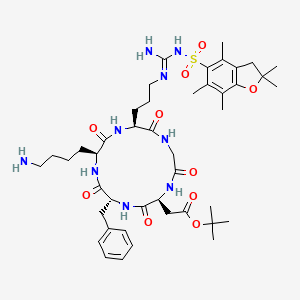
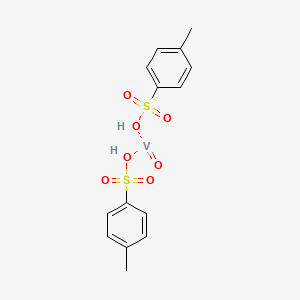
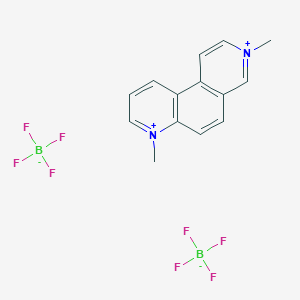
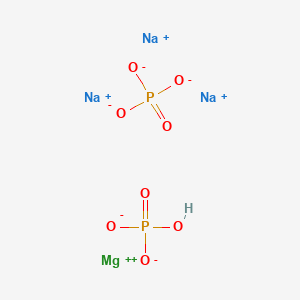
![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
